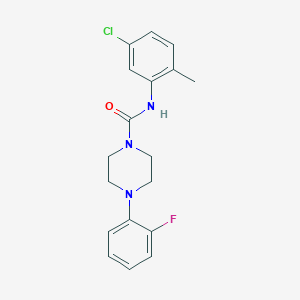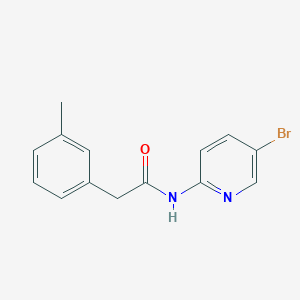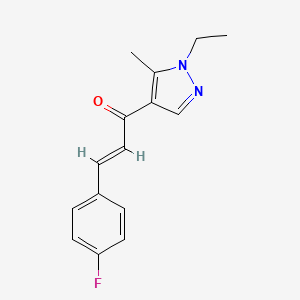
N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysregulation has been implicated in several neurological disorders.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide is a potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound increases GABA levels in the brain, leading to a reduction in neuronal activity and anxiolytic effects. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity and anxiolytic effects. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. However, the long-term effects of this compound on GABAergic neurotransmission and brain function are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its potency as a GABA-AT inhibitor, which allows for precise control over GABAergic neurotransmission. However, this compound is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has a relatively short half-life, which can make it challenging to maintain consistent levels of the drug in the brain over time.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties, such as increased potency or longer half-life. Another area of interest is the investigation of the long-term effects of this compound on GABAergic neurotransmission and brain function, as well as its potential as a treatment for neurological disorders. Finally, the use of this compound in combination with other drugs, such as benzodiazepines or antipsychotics, may also be an area of future research.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylbenzoic acid with 2-fluoroaniline, followed by cyclization with piperazine and subsequent carboxamidation. Other methods include the reaction of 5-chloro-2-methylbenzoic acid with 2-fluoro-4-nitroaniline, followed by reduction and cyclization, or the reaction of 5-chloro-2-methylbenzoic acid with 2-fluorobenzylamine, followed by cyclization and carboxamidation.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety disorders, and substance use disorders. In preclinical studies, this compound has been shown to increase GABA levels in the brain, leading to a reduction in neuronal activity and anxiolytic effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-13-6-7-14(19)12-16(13)21-18(24)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFUFHPXRAVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,3aR*,7aR*)-1-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5414303.png)
![1-benzyl-4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-2-piperazinone dihydrochloride](/img/structure/B5414314.png)
![(3aS*,6aR*)-5-[(5-ethylpyridin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5414317.png)
![3-phenyl-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5414326.png)
![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5414328.png)
![N-[3-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5414340.png)

![1-(3-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5414372.png)

![N-cyclopropyl-4-[2-(1-pyrrolidinylmethyl)-1,4-oxazepan-4-yl]-2-pyridinecarboxamide](/img/structure/B5414378.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5414393.png)

![2-{1-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5414400.png)